molecular formula C6H7N3O4 B3046579 (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid CAS No. 1260658-89-6

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Cat. No. B3046579
CAS RN: 1260658-89-6
M. Wt: 185.14
InChI Key: UQCHCOCUBDFNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is a solid substance at room temperature . The compound has a molecular weight of 185.14 .


Molecular Structure Analysis

The molecular structure of “(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms . One of the carbon atoms in the ring is substituted with a methyl group, and another carbon atom is connected to an acetic acid group .


Physical And Chemical Properties Analysis

“(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid” is a solid substance at room temperature . It has a molecular weight of 185.14 . The compound is likely to be soluble in polar solvents due to the presence of the acetic acid group .

Scientific Research Applications

Sure! Here’s a comprehensive analysis of the scientific research applications of (1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid, also known as 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid:

Pharmaceutical Applications

Antimicrobial Agents: This compound has shown potential as an antimicrobial agent. Its unique structure allows it to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antibiotics .

Anti-inflammatory Drugs: Research indicates that derivatives of pyrazole, including this compound, exhibit significant anti-inflammatory properties. This makes it a potential candidate for developing new anti-inflammatory medications .

Agricultural Applications

Herbicides: The compound’s structure is conducive to developing herbicidal properties. It can be used to create new herbicides that are more effective and environmentally friendly .

Insecticides: Similar to its herbicidal applications, this compound can be modified to develop insecticides. Its effectiveness against various pests can help in protecting crops and reducing agricultural losses .

Material Science

Polymer Additives: In material science, this compound can be used as an additive in polymers to enhance their properties. It can improve the thermal stability and mechanical strength of polymers, making them more durable and versatile .

Corrosion Inhibitors: The compound can also be used as a corrosion inhibitor in various industrial applications. Its ability to form a protective layer on metal surfaces helps in preventing corrosion and extending the lifespan of metal components .

Environmental Science

Water Treatment: This compound can be utilized in water treatment processes to remove contaminants. Its chemical properties allow it to bind with pollutants, making it easier to filter them out of water sources .

Soil Remediation: In environmental science, the compound can be used for soil remediation. It helps in breaking down harmful chemicals in the soil, thereby reducing pollution and promoting healthier ecosystems.

Biomedical Research

Drug Delivery Systems: The compound’s structure allows it to be used in drug delivery systems. It can be engineered to carry and release drugs at specific sites in the body, improving the efficacy and reducing side effects of treatments.

Diagnostic Imaging: In biomedical research, this compound can be used in diagnostic imaging. Its ability to bind with certain biological markers makes it useful in imaging techniques like MRI and CT scans.

Source Source Source Source Source Source Source : Source : Source : Source : Source : Source

Future Directions

The future directions for research on “(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid” could include further investigation into its synthesis, chemical reactions, and potential biological activity. Given the versatility of pyrazole compounds, there may be potential for the development of new drugs or other useful compounds .

properties

IUPAC Name

2-(2-methyl-5-nitropyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-8-4(3-6(10)11)2-5(7-8)9(12)13/h2H,3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHCOCUBDFNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901265008
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

CAS RN

1260658-89-6
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260658-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-3-nitro-1H-pyrazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901265008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 2
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 4
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 5
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(1-methyl-3-nitro-1H-pyrazol-5-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.